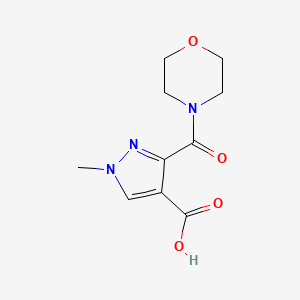

1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-(morpholine-4-carbonyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-12-6-7(10(15)16)8(11-12)9(14)13-2-4-17-5-3-13/h6H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVMCXDBTUGAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

*Predicted values based on substituent contributions.

- Morpholin-4-ylcarbonyl vs.

- Carboxylic Acid Position: The carboxylic acid at position 4 is conserved across analogs, enabling hydrogen bonding with biological targets (e.g., xanthine oxidase in Y-700) .

Pharmacokinetic Considerations

- Log P and Solubility: The morpholine group reduces Log P compared to CF₃ analogs, favoring better aqueous solubility.

Key Research Findings

- Morpholine Derivatives: Compounds like 1-ethyl-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide () show enhanced solubility but require structural optimization for metabolic stability.

- Trifluoromethyl Analogs: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) is commercially available (JPY 14,300/g) and widely used in drug discovery .

Biological Activity

1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a morpholine group and a carboxylic acid group, contributing to its diverse biological properties.

Chemical Formula

- Molecular Formula : C10H13N3O4

- CAS Number : 1006491-12-8

Antifungal Activity

Research indicates that derivatives of this compound exhibit antifungal properties. For instance, compounds structurally related to this pyrazole have shown higher activity against various phytopathogenic fungi compared to standard fungicides like boscalid .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to specific active sites. It has been noted for its potential to inhibit various enzymes, including those involved in metabolic pathways. The mechanism typically involves competitive inhibition, where the compound competes with the substrate for the enzyme's active site.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound binds to enzymes, inhibiting their activity.

- Receptor Modulation : It may modulate receptor functions, impacting various signaling pathways.

- Hydrogen Bonding : The carbonyl oxygen atom forms hydrogen bonds with amino acids in the enzyme's active site, enhancing binding affinity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring significantly affect its potency and selectivity:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at certain positions demonstrate enhanced inhibitory activities against target enzymes.

- Steric Effects : Larger substituents can improve binding due to favorable steric interactions within the enzyme's active site .

Study on Antifungal Activity

A study conducted on a series of pyrazole derivatives demonstrated that specific substitutions led to increased antifungal activity. The most effective compounds were analyzed using quantitative structure–activity relationship (QSAR) models, revealing critical insights into how structural modifications influence efficacy .

In Silico Studies

In silico docking studies have been employed to predict the binding affinities of this compound with various enzymes. These studies support experimental findings and help in designing more potent derivatives by optimizing structural features .

Q & A

Q. What are the recommended synthetic strategies for 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrazole-4-carboxylic acid derivative with a morpholine carbonyl group. A three-step approach is common:

Core formation : Synthesize 1-methyl-1H-pyrazole-4-carboxylic acid via cyclization of hydrazine derivatives with β-ketoesters or diketones .

Morpholine incorporation : React the pyrazole intermediate with morpholine-4-carbonyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the compound’s structure be rigorously characterized, and which analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR : Confirm regiochemistry of substituents (e.g., ¹H NMR: methyl group at δ 3.8–4.0 ppm; morpholine protons at δ 3.5–3.7 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+ ~280.12) .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and morpholine amide) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the morpholine and pyrazole moieties .

Q. What is the role of the morpholine carbonyl group in modulating physicochemical properties?

Methodological Answer: The morpholine carbonyl enhances solubility in polar solvents (e.g., DMSO, water) due to hydrogen bonding and introduces conformational rigidity. Computational studies (e.g., DFT) can model its electron-withdrawing effects on the pyrazole ring’s acidity . Experimentally, logP assays (shake-flask method) show a reduction in hydrophobicity compared to non-morpholine analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing bulky substituents to the pyrazole core?

Methodological Answer: Steric hindrance from the morpholine group often reduces coupling efficiency. Mitigation strategies include:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs reflux) .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to tolerate steric bulk .

- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to prevent side reactions during morpholine coupling .

Q. How should contradictory data in biological assays (e.g., antitumor activity) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or cellular uptake variability. Systematic approaches include:

- Dose-response curves : Test across 5–10 concentrations (nM–μM range) in multiple cell lines (e.g., HepG2, MCF-7) .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent IC₅₀ values .

- Target engagement studies : Apply SPR or thermal shift assays to confirm binding to purported targets (e.g., kinases) .

Q. What experimental frameworks are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer: Prioritize modifications at three sites:

Pyrazole N1 : Replace methyl with cyclopropyl to evaluate steric effects on target binding .

Morpholine ring : Substitute with piperazine or thiomorpholine to alter electron density .

Carboxylic acid : Convert to amides or esters to probe bioavailability .

Evaluate changes using:

- In vitro assays : Enzymatic inhibition (e.g., COX-2, EGFR) .

- ADMET predictions : SwissADME for solubility, BOILED-Egg for BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.